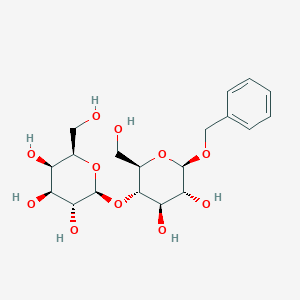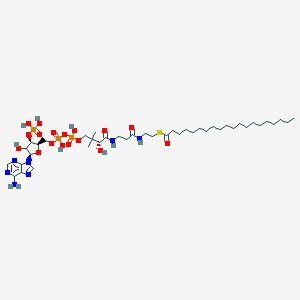![molecular formula C10H8N2S2 B100486 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole CAS No. 17281-27-5](/img/structure/B100486.png)
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a heterocyclic compound with a molecular formula of C12H8N2S2. It has been widely studied for its potential applications in various fields, including material science, medicinal chemistry, and organic synthesis.
作用機序
The exact mechanism of action of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the body, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
実験室実験の利点と制限
One of the main advantages of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is its versatility as a reagent in organic synthesis. It can be easily synthesized and used in a variety of reactions to produce complex organic molecules. However, one of the main limitations of this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety precautions when handling and using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interaction with specific targets in the body.
2. Exploration of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods for the production of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole and its derivatives.
4. Investigation of its potential applications in material science, such as the synthesis of novel organic materials with interesting optical and electronic properties.
5. Studies on the toxicity and safety of this compound, and the development of appropriate safety guidelines for its use in lab experiments and potential applications in medicine and industry.
In conclusion, 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action, potential applications, and safety profile.
合成法
The synthesis of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole involves the reaction of 2-aminothiophenol with 2,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a versatile reagent for the synthesis of complex organic molecules.
特性
CAS番号 |
17281-27-5 |
|---|---|
製品名 |
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
分子式 |
C10H8N2S2 |
分子量 |
220.3 g/mol |
IUPAC名 |
2,7-dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H8N2S2/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |
InChIキー |
QOGDFVSCZRZUNU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
正規SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
同義語 |
Benzo[1,2-d:4,3-d]bisthiazole, 2,7-dimethyl- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



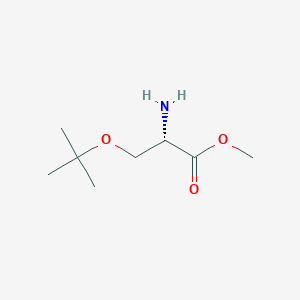

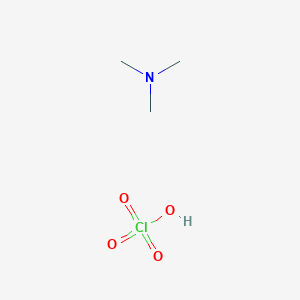
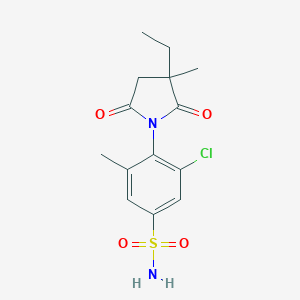

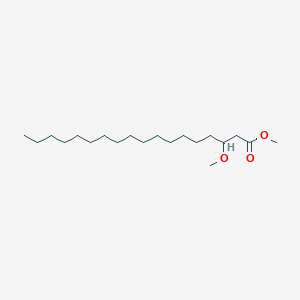


![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
